molecular formula C2H7O3P<br>C2H6O3P- B048941 Phosphorous acid, dimethyl ester CAS No. 96-36-6

Phosphorous acid, dimethyl ester

Cat. No. B048941
CAS RN: 96-36-6
M. Wt: 109.04 g/mol
InChI Key: YLFBFPXKTIQSSY-UHFFFAOYSA-N
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Description

Phosphorous acid, dimethyl ester (PMDE) is a colorless liquid with a pungent odor. It is widely used in the chemical industry as a reagent and intermediate for the synthesis of various organic compounds. PMDE is also used as a pesticide and herbicide in agriculture. In

Scientific Research Applications

1. Chemical Analysis and Detection

  • Application in Insecticide Residue Analysis : Phosphorous acid, dimethyl ester, has been identified in studies examining the residues of specific insecticides in agricultural products, such as cottonseed. A study by Westlake, Lazzaro, and Gunther (1970) developed a gas chromatographic procedure using a phosphorus-sensitive detector to detect this compound in cottonseed, highlighting its significance in environmental toxicology and agricultural chemistry (Westlake, Lazzaro, & Gunther, 1970).

2. Chemical Synthesis and Reactions

  • Role in Trans-Esterification Reactions : Troev and Simeonov (1984) studied the side reactions accompanying the trans-esterification of acid diesters of phosphorous acid, leading to the formation of specific ethers. Their research, identifying products through NMR spectroscopy, shows the chemical behavior of phosphorous acid esters in synthetic organic chemistry (Troev & Simeonov, 1984).

3. Material Science and Engineering

  • Development of Physiologically Active Polymers : Phosphorous acid, dimethyl ester, is used in alkylation reactions to create polymers with potential physiological activity. Research by Trendafilova‐Gercheva et al. (1991) explored this, focusing on the synthesis of herbicidal polymers, which could have applications in agriculture and plant science (Trendafilova‐Gercheva et al., 1991).

4. Lubrication and Surface Science

  • Use in Surface Oxidized Thin Films : The lubrication performances of phosphoric and phosphorous acid esters, including dimethyl esters, have been studied on surface-oxidized Co–Cr thin films by Kitakami, Ichijo, and Daimon (2001). Their research indicates the potential of these esters in reducing friction and wear, applicable in materials science and engineering (Kitakami, Ichijo, & Daimon, 2001).

5. Flame Retardancy in Textiles

  • Synthesis of Flame Retardant Compounds : Liu et al. (2021) synthesized a novel reactive flame retardant containing phosphoric acid ester groups for cotton fabrics. This highlights the application of phosphorous acid, dimethyl ester, in the development of fire-resistant materials (Liu et al., 2021).

properties

CAS RN

96-36-6

Product Name

Phosphorous acid, dimethyl ester

Molecular Formula

C2H7O3P
C2H6O3P-

Molecular Weight

109.04 g/mol

IUPAC Name

dimethyl hydrogen phosphite

InChI

InChI=1S/C2H7O3P/c1-4-6(3)5-2/h3H,1-2H3

InChI Key

YLFBFPXKTIQSSY-UHFFFAOYSA-N

SMILES

COP(O)OC

Canonical SMILES

COP([O-])OC

boiling_point

338 to 340 °F at 760 mm Hg (NTP, 1992)
170.5 °C
170.5
171 °C

Color/Form

Mobile, colorless liquid

density

1.2 (USCG, 1999)
1.2002 g/cu cm at 20 °C
Relative density (water = 1): 1.2

flash_point

85 °F (NTP, 1992)
70 °C (Closed cup)
70 °C c.c.

melting_point

-60.0 °C
29 °C

Other CAS RN

868-85-9
31682-64-1

physical_description

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999)
Liquid
COLOURLESS LIQUID.

Pictograms

Flammable; Acute Toxic; Irritant; Health Hazard

solubility

greater than or equal to 100 mg/mL at 67.1° F (NTP, 1992)
Soluble in water;  miscible with most organic solvents
In water, >10 g/100 mL at 20 °C
Solubility in water, g/100ml at 20 °C: >10

synonyms

Phosphonic Acid Dimethyl Ester;  Dimethoxyphosphine Oxide;  Dimethyl Acid Phosphite;  Dimethyl Hydrogen Phosphite;  Dimethyl Hydrogen Phosphonate;  Dimethyl Phosphonate;  Hydrogen Dimethyl Phosphite;  Methyl Phosphonate ((MeO)2HPO)_x000B_

vapor_density

7.9 (Air = 1)

vapor_pressure

1 mm Hg at 77 °F ;  8 mm Hg at 122° F;  32 mm Hg at 158° F (NTP, 1992)
4.52 mmHg
1.5 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.135

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphorous acid, dimethyl ester
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